molecular formula C14H8ClNO2S2 B413804 (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 389122-24-1

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B413804
CAS No.: 389122-24-1
M. Wt: 321.8g/mol
InChI Key: IHYIQEBEGTWEDV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H8ClNO2S2 and its molecular weight is 321.8g/mol. The purity is usually 95%.
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Biological Activity

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a furan moiety and a chlorophenyl substituent, which are critical for its biological properties. The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinone derivatives, leading to the formation of the desired product through established organic synthesis techniques.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the role of electron-donating groups in enhancing cytotoxicity .

Case Studies and Findings

  • Cytotoxicity Evaluation :
    • Compounds similar to this compound have been evaluated using MTT and Trypan blue assays, showing that certain derivatives can induce apoptosis in cancer cells. Specifically, compounds with varying electron-donating groups exhibited different levels of cytotoxicity, with some achieving IC50 values as low as 7 μg/mL against MCF-7 breast cancer cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression. Flow cytometric analysis has revealed that these compounds can lead to G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

Antimicrobial Activity

Beyond anticancer effects, this compound also demonstrates antimicrobial properties. A range of thiazolidinone derivatives has been screened for their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentrations (MIC) :
    • Studies have shown that thiazolidinone derivatives exhibit MIC values ranging from 100 to 400 µg/mL against several pathogens, indicating moderate antimicrobial activity .
  • Comparative Analysis :
    • When compared to standard antibiotics, some derivatives have shown comparable or enhanced efficacy against resistant strains, suggesting potential for development as new antimicrobial agents .

Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis; inhibits cell proliferation; effective against various cancer cell lines
AntimicrobialModerate activity against Gram-positive and Gram-negative bacteria; MIC values 100-400 µg/mL

Properties

IUPAC Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYIQEBEGTWEDV-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.